molecular formula C3H5ClN2 B7799778 Imidazolium chloride

Imidazolium chloride

Cat. No.: B7799778
M. Wt: 104.54 g/mol
InChI Key: JDIIGWSSTNUWGK-UHFFFAOYSA-N
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Description

Imidazolium chloride refers to a class of ionic liquids (ILs) based on an imidazolium cation and a chloride anion. These compounds are salts that are liquid below 100°C and possess unique properties such as low volatility, high thermal stability, and tunable chemical structures, making them valuable across various research fields. One of the most prominent research applications for imidazolium chlorides is in the development of antimicrobial agents. Studies have demonstrated their significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus . The antibacterial mechanism is twofold: externally, the compound disrupts and destroys the bacterial cell membrane, causing cytoplasmic leakage . Internally, it induces oxidative stress by generating reactive oxygen species (ROS), which inhibits bacterial metabolism and leads to cell death . The toxicity is positively correlated with the length of the alkyl chain on the imidazolium cation, with longer chains (e.g., C12MIMCl) showing greater potency . Beyond biomedicine, imidazolium chlorides are effective in industrial research, such as in reducing the viscosity of heavy crude oil. Their amphiphilic nature allows them to interact with and disperse asphaltene molecules, whose aggregation contributes to high viscosity. Ionic liquids like [C12-MIM]Cl have been shown to reduce oil viscosity by nearly 50% by preventing asphaltene aggregation through steric hindrance . Furthermore, due to their solvating properties, imidazolium chlorides are widely used as solvents and catalysts in synthetic chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1H-imidazol-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIIGWSSTNUWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C[NH2+]1.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

288-32-4 (Parent)
Record name Imidazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

104.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467-16-9
Record name Imidazolium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1467-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Neat conditions (solvent-free) favored the synthesis of [BCMIM][Cl], enabling 96% yield in Biginelli reactions within 16 minutes. Conversely, polar aprotic solvents like dimethylacetamide (DMA) were critical for transamidation, where elevated temperatures (150°C) drove equilibrium toward product formation.

Catalytic Loading and Recyclability

Low catalytic loading (5 mol%) of [BCMIM][Cl] sufficed for multicomponent reactions, with the ionic liquid recycled six times without significant activity loss. This contrasts with stoichiometric chloride donors like Me3SiCl, which require precise equimolar ratios.

Anion Exchange Mechanisms

Metathesis efficiency depends on anion solubility. Acetate-to-chloride conversion proceeded quantitatively due to the low solubility of silver acetate, whereas nitrate exchanges required careful stoichiometry to avoid byproducts .

Chemical Reactions Analysis

Transamidation Reactions

Imidazolium chloride enables efficient transamidation of aromatic, aliphatic, and heterocyclic amines with N,N-dimethylbenzamide. Key findings include:

  • Optimal Conditions : 0.3 equivalents of this compound at 150°C for 2 hours achieve yields up to 96% .

  • Catalyst Loading : Reducing the catalyst to 0.1 equivalents drops yields to 32%, while increasing to 0.5 equivalents offers no significant improvement .

  • Substrate Scope : Successful with benzamide derivatives and primary/secondary amines, including sterically hindered substrates .

Table 1: Transamidation Optimization

Catalyst (equiv)Temperature (°C)Time (h)Yield (%)
0.3150296
0.1150232
0.5150294

Tandem Acid–Base Catalyzed Reactions

This compound-integrated catalysts (e.g., Au@ICTF) facilitate tandem deacetalization-Knoevenagel condensation:

  • Deacetalization : Lewis acid sites (imidazolium cations) hydrolyze acetals to aldehydes at 80°C .

  • Knoevenagel Condensation : Lewis base sites (chloride anions) mediate aldehyde-cyanoacetate coupling within 1 hour, yielding 95% product .

  • Heterogeneity Advantage : Framework-supported catalysts outperform monomeric analogs due to accessible active sites .

Multicomponent Biginelli Reactions

1,3-Bis(carboxymethyl)this compound ([BCMIM][Cl]) catalyzes dihydropyrimidinone synthesis:

  • Conditions : 5 mol% catalyst at 80°C under solvent-free conditions .

  • Efficiency : Yields up to 96% with broad substrate compatibility, including aryl aldehydes and thiourea .

  • Recyclability : Retains >90% activity over six cycles, confirmed by post-reaction FT-IR and NMR .

Table 2: Biginelli Reaction Performance

Catalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
5801696
10803085

Michael Addition Reactions

This compound promotes Michael additions under solvent-free conditions:

  • Optimized Protocol : 0.3 equivalents catalyst at 120°C achieves 69–96% yields .

  • Temperature Sensitivity : Yields drop to 23% at 100°C and plateau at 65% above 160°C .

  • Substrate Flexibility : Compatible with acrylamides and β-keto esters, enabling access to benzodiazepines and thiazepines .

Table 3: Michael Addition Optimization

Catalyst (equiv)Temperature (°C)SolventYield (%)
0.3120None96
0.1120None32
0.3100Toluene23

Cross-Coupling Reactions

Derivatives like 1,3-bis(2,6-diisopropylphenyl)this compound enhance Suzuki-Miyaura couplings:

  • Thermal Stability : Operates effectively at 100–150°C without degradation .

  • Scope : Facilitates aryl-aryl bond formation in biphenyl synthesis .

This compound’s adaptability across reaction classes underscores its utility in modern organic synthesis. Its dual acid–base functionality, recyclability, and compatibility with diverse substrates position it as a sustainable alternative to traditional catalysts. Future research may explore its applications in asymmetric catalysis and industrial-scale processes.

Scientific Research Applications

Catalysis

Imidazolium chloride is widely used as a catalyst in organic transformations. Its ability to act as a solvent and catalyst simultaneously makes it valuable in various reactions.

  • Heterogeneous Catalysis : Imidazolium-based ionic liquids have been utilized as supports for Lewis acid catalysts. For example, gadolinium triflate immobilized in imidazolium ionic liquids serves as a recyclable catalyst for acetylation reactions of alcohols and amines, facilitating Michael additions with high efficiency .
  • Main Group Catalysis : Research indicates that this compound can enhance the reactivity of main group metal complexes, improving the efficiency of catalytic processes in organic synthesis .

Materials Science

This compound plays a crucial role in the development of new materials, particularly in the synthesis of polymers and nanomaterials.

  • Polymer Synthesis : The compound is used as a plasticizer in biodegradable composite materials, enhancing their mechanical properties and processability . Additionally, it aids in the electrochemical preparation of conductive polymers like polythiophene, which are essential for electronic applications .
  • Nanomaterials : Its properties allow for the modulation of critical micelle concentrations (CMC) in surfactant solutions, which is vital for the formation of nanostructures .

Electrochemistry

This compound has been investigated for its potential to improve the performance of electrochemical devices.

  • Viscosity Reducer : Studies show that ionic liquids with varying alkyl chain lengths can serve as effective viscosity reducers in electrochemical applications, enhancing charge transport mechanisms . This property is particularly beneficial in lithium-ion batteries and supercapacitors.
  • Conductivity Studies : Conductometric studies have revealed insights into the thermodynamic behavior and electrical conductivity of imidazolium-derived ionic liquids, which are crucial for designing advanced materials with specific conducting properties .

Separation Technologies

The unique solvation properties of this compound make it suitable for use in solvent extraction processes.

  • Solvent Extraction : It has been explored as a separating agent in various extraction processes, demonstrating effectiveness in isolating valuable compounds from complex mixtures .

Case Study 1: Gadolinium Triflate Immobilization

A study demonstrated the effectiveness of gadolinium triflate immobilized in this compound as a heterogeneous catalyst. This system showed high recyclability and efficiency for various organic transformations, making it an attractive option for sustainable chemistry practices .

Case Study 2: Conductivity and Thermodynamics

Research on the electrical conductivity of imidazolium-derived ionic liquids highlighted their potential applications in electrochemical systems. The findings provided new insights into how these ionic liquids behave under different temperature conditions, influencing their application in energy storage devices .

Comparison with Similar Compounds

Structural Variations and Nomenclature

Imidazolium chloride derivatives differ in alkyl chain length and functional group substitutions on the imidazolium ring. Key examples include:

Compound Name Abbreviation Molecular Formula Molecular Weight (g/mol) Key Features
1-Ethyl-3-methylthis compound [Emim][Cl] C₆H₁₁ClN₂ 146.62 Short alkyl chain; >98% purity
1-Butyl-3-methylthis compound [Bmim][Cl] C₈H₁₅ClN₂ 174.67 Moderate hydrophobicity
1-Hexyl-3-methylthis compound [Hmim][Cl] C₁₀H₁₉ClN₂ 202.72 Long alkyl chain; low melting point
2-Chloro-1,3-dimethylthis compound C₅H₈Cl₂N₂ 167.03 Chlorine substituent; enhanced acidity

Sources :

The introduction of functional groups (e.g., chlorine in 2-Chloro-1,3-dimethylthis compound) increases Lewis acidity, improving catalytic activity in specific reactions . Conversely, longer alkyl chains (e.g., [Hmim][Cl]) enhance hydrophobicity, making these ILs suitable for non-polar solvent systems .

Catalytic Performance

This compound outperforms traditional acid/base catalysts in transamidation reactions. Comparative data from Tian et al. (2018) highlights its superiority:

Entry Catalyst Yield (%) Time (h) Temperature (°C)
4 This compound 93 3 150
4 HCl 46 6 150
5 H₂SO₄ 52 6 150
8 KOtBu 12 6 150

Source :

The high yield and shorter reaction time of this compound are attributed to its dual role as a Lewis acid and stabilizer of intermediates. In contrast, conventional acids (HCl, H₂SO₄) require higher equivalents and longer durations .

Physical Properties
  • Melting Points : [Emim][Cl] and [Bmim][Cl] are room-temperature ILs, while [Hmim][Cl] exhibits lower viscosity and melting points due to increased alkyl chain length .
  • Solubility : Chlorine-substituted derivatives (e.g., 2-Chloro-1,3-dimethylthis compound) show higher solubility in polar solvents like DMA .

Q & A

Q. What are the standard methodologies for synthesizing chloride-functionalized imidazolium ionic liquids?

A common approach involves reacting (3-chloropropyl)trimethoxysilane with 1-methylimidazole under inert conditions at 78°C, followed by rotary evaporation and vacuum drying to yield viscous imidazolium chloride derivatives (e.g., 78% yield for 1-methyl-3-methoxysilyl propyl this compound). Critical steps include maintaining anhydrous conditions and optimizing stoichiometric ratios .

Q. How can researchers characterize the purity and structure of this compound derivatives?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., 1H-NMR for alkyl chain integration) .
  • Mass Spectrometry : For molecular weight validation.
  • Elemental Analysis : To verify chloride content.
  • Thermogravimetric Analysis (TGA) : For thermal stability assessment .

Advanced Research Questions

Q. How do experimental parameters influence the determination of critical micelle concentration (CMC) for this compound surfactants in complex systems?

CMC determination requires varying surfactant concentrations (0–2000 ppm) and monitoring interfacial tension (e.g., using a tensiometer). Asphaltene content in synthetic oil introduces thresholds; for example, 6 wt% asphaltene reduces CMC sharpness due to competitive adsorption. At 2000 ppm surfactant, interfacial tension drops to 0.48 mN/m .

Q. What strategies validate computational models of this compound’s intermolecular interactions?

Combine Monte Carlo simulations (for radial distribution functions) with experimental X-ray diffraction data on molten this compound. Discrepancies between simulated and experimental angular correlations highlight limitations in force-field assumptions, necessitating iterative refinement .

Q. How can this compound be optimized for enzyme-free biomass pretreatment in biofuel production?

Use molecular dynamics simulations to guide hybrid systems (e.g., this compound with acid catalysts like HCl). Key parameters:

  • Temperature : 80–120°C for lignocellulose breakdown.
  • Recycling : Distillation to recover ionic liquids (>90% efficiency).
  • Sugar Yield : Monitor via HPLC after hydrolysis .

Q. How should researchers resolve contradictions in interfacial tension vs. wettability data for this compound/nanoparticle hybrid systems?

While SiO₂ nanoparticles alone show negligible interfacial effects, synergistic use with 1000 ppm this compound reduces contact angles from 156.3° to 33.1° (measured via goniometry). Core flooding experiments confirm tertiary oil recovery increases to 15.2 wt%, emphasizing the need to analyze both interfacial and surface adhesion properties .

Q. What experimental designs evaluate this compound derivatives as corrosion inhibitors?

  • Electrochemical Methods : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to assess inhibition efficiency.
  • Computational Modeling : Density Functional Theory (DFT) for adsorption energy calculations on metal surfaces.
  • Surface Analysis : SEM/EDS to quantify surface passivation .

Q. How do structural modifications (e.g., alkyl chain length, substituents) alter this compound’s physicochemical properties?

  • Hydrophobicity : Longer alkyl chains (e.g., 1-octyl-3-methyl) increase hydrophobicity, affecting solubility in aqueous systems .
  • Thermal Stability : Bulky substituents (e.g., 1,3-di-tert-butyl) enhance decomposition temperatures.
  • Micelle Formation : Branched chains lower CMC due to reduced steric hindrance .

Q. What methodological considerations apply when studying this compound in biomass dissolution?

  • Viscosity Control : Dilute ionic liquid with co-solvents (e.g., DMSO) to improve mass transfer.
  • Lignin Recovery : Precipitation via water addition, followed by centrifugation.
  • Toxicity Screening : Use microbial assays (e.g., E. coli viability tests) to assess environmental impact .

Q. How can researchers interpret wettability alteration data in enhanced oil recovery (EOR) studies involving this compound?

Combine contact angle measurements with core flooding experiments to correlate wettability shifts (e.g., from oil-wet to water-wet) with oil recovery rates. For 10 wt% asphaltene oil, a hybrid system (1000 ppm this compound + SiO₂) achieves 33.1° contact angles and 15.2% tertiary recovery, highlighting the role of synergistic electrostatic interactions .

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